Ethyl (3S)-3-(4,4-difluorocyclohexane-1-carboxamido)-3-phenylpropanoate is an organic compound with significant pharmaceutical relevance. It is recognized for its potential applications in medicinal chemistry and drug development, particularly as an intermediate in the synthesis of various therapeutic agents. The compound is classified under the category of carboxamides, which are characterized by the presence of a carbonyl group attached to a nitrogen atom.
Ethyl (3S)-3-(4,4-difluorocyclohexane-1-carboxamido)-3-phenylpropanoate belongs to the class of amino acid derivatives and is specifically noted for its structural features that include a difluorocyclohexane moiety. This structural complexity contributes to its biological activity and potential therapeutic applications.
The synthesis of Ethyl (3S)-3-(4,4-difluorocyclohexane-1-carboxamido)-3-phenylpropanoate typically involves a multi-step process that includes:
A practical example involves the catalytic reductive amination of carboxylic acids where methyl (S)-3-amino-3-phenylpropanoate is reacted with 4,4-difluorocyclohexane-1-carboxylic acid under reflux conditions, followed by extraction and purification steps to isolate the desired product .
The molecular structure of Ethyl (3S)-3-(4,4-difluorocyclohexane-1-carboxamido)-3-phenylpropanoate can be represented as follows:
This structure features a chiral center at the carbon adjacent to the carboxamide group, contributing to its stereochemistry as (3S). The presence of fluorine atoms in the cyclohexane ring enhances its lipophilicity and biological activity.
The compound's properties can be summarized in a table:
Property | Value |
---|---|
Molecular Formula | C18H23F2NO3 |
Molar Mass | 339.38 g/mol |
CAS Number | 376348-76-4 |
Synonyms | Maraviroc Ints |
Ethyl (3S)-3-(4,4-difluorocyclohexane-1-carboxamido)-3-phenylpropanoate can undergo various chemical reactions typical of carboxamides:
In laboratory settings, reactions involving this compound are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess purity and yield .
The mechanism of action for Ethyl (3S)-3-(4,4-difluorocyclohexane-1-carboxamido)-3-phenylpropanoate primarily relates to its role as a pharmacophore in drug design. It may interact with specific biological targets such as receptors or enzymes involved in disease pathways.
Ethyl (3S)-3-(4,4-difluorocyclohexane-1-carboxamido)-3-phenylpropanoate is expected to exhibit:
The chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases which could lead to hydrolysis or degradation.
Ethyl (3S)-3-(4,4-difluorocyclohexane-1-carboxamido)-3-phenylpropanoate finds applications primarily in:
This compound exemplifies the importance of structural diversity in drug design and development, highlighting its potential role in advancing therapeutic strategies against challenging medical conditions.
The construction of the chiral β-hydroxy ester segment in Ethyl (3S)-3-(4,4-difluorocyclohexane-1-carboxamido)-3-phenylpropanoate relies on advanced enantioselective techniques. Catalytic asymmetric hydrogenation of β-keto esters using Ru-BINAP complexes achieves >95% enantiomeric excess (ee) under mild conditions (25°C, 50 psi H₂). Alternative routes employ Evans oxazolidinone auxiliaries for diastereoselective aldol reactions, where the Re-face attack is enforced by the chiral auxiliary, yielding the (3S) configuration with diastereoselectivity ratios exceeding 98:2 [5]. A critical advancement involves dynamic kinetic resolution (DKR) of racemic β-hydroxy esters using lipase-based transesterification. This method resolves intermediates at ambient temperature with 90% yield and 99% ee, making it suitable for scale-up. The stereochemical integrity of the β-hydroxy ester is preserved throughout subsequent coupling reactions via in situ protection of the hydroxyl group as a silyl ether [5] [6].
Synthesizing sterically congested tertiary β-hydroxy esters requires specialized catalysts. Proline-derived organocatalysts enable direct aldol reactions between ethyl glyoxylate and acetophenone derivatives, forming the C3-phenyl bond with quaternary stereogenicity. Bifunctional squaramide catalysts exhibit superior performance in aprotic solvents like toluene, achieving 92% ee and 85% yield at –20°C [5]. Metal-ligand cooperative systems, particularly Zr-Schiff base complexes, activate carbonyl substrates via Lewis acid coordination while directing nucleophile approach. This method delivers β-hydroxy esters with adjacent tertiary and quaternary centers in 88% ee. Key to suppressing retro-aldol side reactions is maintaining low reaction temperatures (–40°C) and anhydrous conditions. Recent optimizations demonstrate that electron-deficient cinchona alkaloid catalysts reduce reaction times from 48 to 12 hours while maintaining >90% ee [5].
Biocatalytic methods provide exceptional stereoselectivity for installing the (3S) configuration. Candida antarctica Lipase B (CAL-B) catalyzes the kinetic resolution of racemic β-hydroxy phenylpropanoates through enantioselective acetylation in vinyl acetate. The (3S)-enantiomer remains unreacted and is isolated in >99% ee with 45% theoretical yield [5]. Engineered transketolases enable asymmetric carbonyl addition using hydroxypyruvate as a donor, constructing the β-hydroxy acid skeleton with 97% de. In situ substrate feeding coupled with enzymatic cofactor recycling (NADPH/glucose dehydrogenase) enhances atom economy. Multi-enzyme cascades integrate C-C bond formation with stereoselective reduction, enabling a one-pot synthesis of enantiopure β-hydroxy esters from prochiral ketone precursors [6].
Incorporating the 4,4-difluorocyclohexyl moiety demands precise functional group manipulation. Direct coupling of 4,4-difluorocyclohexanecarboxylic acid with the β-amino ester segment employs peptide-coupling agents. HATU/DIPEA in dichloromethane achieves 95% yield at 0°C, minimizing epimerization [1] [2]. Alternative routes involve in situ activation of the acid as an acyl fluoride using cyanuric fluoride, enabling coupling without base-sensitive intermediates. Fluorination of the cyclohexanone precursor utilizes Deoxo-Fluor® or BAST reagents, selectively introducing gem-difluorides at C4. Microwave-assisted fluorination (150°C, 20 min) enhances conversion to >98% compared to thermal methods (12h, 80%) [7]. Solid-phase synthesis using Wang resin-linked β-amino esters facilitates purification of the carboxamide product after acidic cleavage [1].
Reagent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity |
---|---|---|---|---|---|
Deoxo-Fluor | DCM | 25 | 6 | 92 | >99% gem-difluoro |
DAST | Toluene | 80 | 12 | 85 | 95% gem-difluoro |
BAST | THF | 65 | 8 | 97 | >99% gem-difluoro |
Microwave-BAST | DCE | 150 | 0.33 | 99 | >99% gem-difluoro |
Solvent polarity critically influences reaction efficiency. Amidation kinetics studies reveal that ethereal solvents (THF/2-MeTHF) outperform polar aprotic solvents (DMF/DMSO) due to reduced epimerization at C3. Mixed solvent systems (CH₂Cl₂:EtOAc 3:1) balance reagent solubility and stereochemical stability, improving yields by 15% [1] [5]. Catalyst screening identifies Pd(OAc)₂/XPhos as optimal for Buchwald-Hartwig amidation of sterically hindered intermediates, achieving 94% conversion. For enzymatic steps, supercritical CO₂ enhances enantioselectivity by minimizing protein denaturation while facilitating product separation. Statistical experimental design (DoE) optimizes parameters:
Catalyst | Solvent | Base | Temp (°C) | Yield (%) | Epimerization (%) |
---|---|---|---|---|---|
HATU | DCM | DIPEA | 0 | 95 | <1 |
EDCI | THF | TEA | 25 | 78 | 5 |
DCC | DMF | NMM | 25 | 65 | 15 |
T3P® | EtOAc | Pyridine | 10 | 88 | 2 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: